N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. It begins with the preparation of the core structures: the benzo[d][1,3]dioxole ring and the dihydroisoquinoline moiety. These can be synthesized via:
Formation of benzo[d][1,3]dioxole through electrophilic aromatic substitution.
Synthesis of 3,4-dihydroisoquinoline by Pictet-Spengler reaction involving an aldehyde and an amine.
These intermediates are then coupled through a series of reactions, which may include:
Amide bond formation via condensation reactions.
N-alkylation to introduce the N-methylpyrrole group.
Final deprotection steps if any protective groups were used.
Industrial Production Methods
For large-scale production, the process would be optimized to maximize yield and minimize costs and environmental impact. This might involve:
Use of continuous flow reactors for certain steps to improve efficiency.
Solvent selection that favors scalability and safety.
Catalysis to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various types of reactions:
Oxidation: The dioxole and pyrrole rings can undergo oxidation, leading to quinone and other oxidized derivatives.
Reduction: Certain conditions could reduce the isoquinoline ring.
Substitution: The amide linkage and pyrrole rings can participate in electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduced forms of the isoquinoline ring.
Various substituted products depending on the specific reactions and reagents used.
Scientific Research Applications
Chemistry
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block in organic synthesis, enabling the exploration of new reaction pathways and the creation of complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Its unique structure allows it to bind with certain proteins or enzymes, making it a valuable tool in studying biochemical pathways.
Medicine
Pharmacologically, this compound may exhibit activity against various targets, including receptors and enzymes. It could be a lead compound in drug discovery programs aiming to develop new therapeutics for conditions like neurodegenerative diseases or cancer.
Industry
In industrial applications, it serves as an intermediate in the synthesis of advanced materials, agrochemicals, or specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide largely depends on its interaction with specific molecular targets. For instance:
Binding to enzyme active sites, inhibiting their activity.
Interaction with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamides: These compounds share the isoquinoline and amide functionalities.
N-alkylated pyrroles: Similar in having the pyrrole ring with N-alkylation, impacting their electronic properties.
Benzodioxole derivatives: Featuring the benzodioxole core structure but differing in the substitution pattern, altering their chemical and biological properties.
This detailed exploration highlights the multifaceted nature of this compound, illustrating its synthetic routes, reactivity, and wide range of applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-26-11-4-7-20(26)21(27-12-10-17-5-2-3-6-19(17)15-27)14-25-24(28)18-8-9-22-23(13-18)30-16-29-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICQMWZWGDDQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.